molecular formula C17H15ClN2S B5879305 1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole

1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole

Cat. No. B5879305
M. Wt: 314.8 g/mol
InChI Key: DXFQOZHIWCKOFB-UHFFFAOYSA-N
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Description

1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Scientific Research Applications

  • Antiarthritic and Analgesic Activity A study conducted by Sharpe et al. (1985) explored the antiarthritic and analgesic activity of a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, including compounds structurally similar to 1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole. These compounds were evaluated using the rat adjuvant induced arthritis assay and the mouse phenyl-p-benzoquinone writhing assay. The research found that some analogs were more potent than traditional anti-inflammatory drugs like phenylbutazone and indomethacin, leading to the clinical trial of one such compound as an antiarthritic drug (Sharpe et al., 1985).

  • Antimicrobial Properties Reddy and Reddy (2010) synthesized a new series of compounds related to 1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole, specifically 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, and evaluated their antimicrobial activity. The study revealed that some of these compounds exhibited antibacterial activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).

  • Synthesis and Applications in Organic Chemistry A study by Zheng et al. (2022) developed a catalyst-, metal-, and oxidant-free method for the deaminative thiolation of compounds structurally similar to 1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole, demonstrating an environmentally friendly pathway for the synthesis of various 2-thio-1H-benzo[d]imidazoles. This method, using carbon disulfide as a sulfur source, is significant for applications in organic and medicinal chemistry (Zheng et al., 2022).

  • Anticancer Activity Nofal et al. (2014) conducted research on benzimidazole–thiazole derivatives, closely related to 1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole. These derivatives showed promising anticancer activity against HepG2 and PC12 cancerous cell lines, indicating the potential of such compounds in cancer treatment (Nofal et al., 2014).

  • Corrosion Inhibition A study by Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole derivatives for mild steel in sulphuric acid. This research is relevant as it explores the physicochemical properties of compounds related to 1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole, highlighting their potential as corrosion inhibitors (Ammal et al., 2018).

properties

IUPAC Name

1-benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c18-16-8-6-15(7-9-16)13-21-17-19-10-11-20(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFQOZHIWCKOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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